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Abstract
This document provides a comprehensive technical overview of Ostarine-d4, a deuterated

isotopologue of the selective androgen receptor modulator (SARM) Ostarine (also known as

Enobosarm or MK-2866). Ostarine-d4, bearing the Chemical Abstracts Service (CAS) number

1202044-20-9, is primarily utilized as an internal standard for the precise quantification of

Ostarine in various biological matrices. This guide details the chemical properties, synthesis,

and analytical applications of Ostarine-d4. Furthermore, it delves into the extensive research

on the non-deuterated parent compound, Ostarine, covering its mechanism of action, signaling

pathways, metabolism, and quantitative data from preclinical and clinical investigations. This

information is crucial for researchers in the fields of pharmacology, drug metabolism, and

analytical chemistry.

Introduction to Ostarine-d4
Ostarine-d4 is a stable, isotopically labeled version of Ostarine, a non-steroidal SARM that has

been investigated for its potential therapeutic benefits in conditions such as muscle wasting

and osteoporosis.[1][2] The substitution of four hydrogen atoms with deuterium in the phenoxy

ring of the molecule imparts a higher mass, making it an ideal internal standard for mass

spectrometry-based analytical methods.[3] This allows for accurate correction of variations that

may occur during sample preparation and analysis, ensuring reliable quantification of Ostarine.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10824224?utm_src=pdf-interest
https://www.benchchem.com/product/b10824224?utm_src=pdf-body
https://www.benchchem.com/product/b10824224?utm_src=pdf-body
https://www.benchchem.com/product/b10824224?utm_src=pdf-body
https://www.benchchem.com/product/b10824224?utm_src=pdf-body
https://www.benchchem.com/product/b10824224?utm_src=pdf-body
https://www.researchgate.net/publication/325274639_Evaluation_of_ostarine_as_a_selective_androgen_receptor_modulator_in_a_rat_model_of_postmenopausal_osteoporosis
https://pure.johnshopkins.edu/en/publications/nonsteroidal-selective-androgen-receptor-modulator-ostarine-in-ca-3/
https://www.medchemexpress.com/ostarine-d4.html
https://www.medchemexpress.com/ostarine-d4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
The fundamental properties of Ostarine-d4 are summarized in the table below, providing a

direct comparison with its non-deuterated counterpart.

Property Ostarine-d4 Ostarine

CAS Number 1202044-20-9 841205-47-8

Molecular Formula C₁₉H₁₀D₄F₃N₃O₃ C₁₉H₁₄F₃N₃O₃

Molecular Weight 393.35 g/mol 389.33 g/mol

IUPAC Name

(2S)-3-(4-cyanophenoxy-

2,3,5,6-d4)-N-[4-cyano-3-

(trifluoromethyl)phenyl]-2-

hydroxy-2-methylpropanamide

(2S)-3-(4-cyanophenoxy)-N-[4-

cyano-3-

(trifluoromethyl)phenyl]-2-

hydroxy-2-methylpropanamide

Synonyms
MK-2866-d4, Enobosarm-d4,

GTX-024-d4

MK-2866, Enobosarm, GTX-

024, S-22

Synthesis of Ostarine-d4
The synthesis of deuterated Ostarine involves the reaction of a deuterated phenol with a chiral

propionamide derivative. A detailed experimental protocol, adapted from published literature, is

provided below.

Experimental Protocol: Synthesis
A mixture of (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-

methylpropanamide (50 g, 0.14 mol), anhydrous sodium carbonate (59.04 g, 0.43 mol), and 4-

cyanophenol-d4 (25.44 g, 0.21 mol) in 500 mL of acetone is heated to reflux for 3 hours.[4] The

reaction mixture is then concentrated under reduced pressure. The resulting solid residue is

treated with 500 mL of water and extracted with ethyl acetate (2 x 300 mL). The combined

organic extracts are washed with 10% sodium hydroxide solution (4 x 200 mL) and brine. The

organic layer is subsequently dried over magnesium sulfate and concentrated to yield an oil.

This crude product is purified by column chromatography using a mixture of dichloromethane

and ethyl acetate (80:20) as the eluent. The purified oil is then crystallized from a
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dichloromethane/hexane mixture to yield (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-

cyanophenoxy-d4)-2-hydroxy-2-methylpropanamide as a colorless solid.[4]

Mechanism of Action of Ostarine
Ostarine exerts its effects by selectively binding to and activating the androgen receptor (AR), a

member of the nuclear receptor superfamily.[1][5][6] Unlike traditional anabolic steroids,

Ostarine exhibits tissue-selective anabolic effects, primarily on skeletal muscle and bone, with

reduced androgenic effects on tissues such as the prostate.[1]

Signaling Pathways
Upon binding to Ostarine, the androgen receptor translocates to the nucleus, where it

modulates the transcription of target genes. This genomic action is responsible for the

observed increases in muscle protein synthesis and bone mineral density.[5] Additionally,

Ostarine has been shown to activate non-genomic signaling pathways, including the rapid

phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2).[5] This activation of

the ERK1/2 pathway also contributes to the pro-proliferative and differentiating effects of

Ostarine on muscle cells.[5]
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Caption: Ostarine's dual signaling pathways in muscle cells.

Quantitative Data
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The following tables summarize key quantitative data from various studies on Ostarine.

In Vitro Activity
Parameter Value Assay Reference

AR Binding Affinity

(Ki)
3.8 nM

Competitive

radioligand binding

assay

[7]

Cell Proliferation

(C2C12)

Increased at 1000 nM

(p < 0.01)
BrdU assay [5]

Cell Viability (C2C12)
Increased at 1000 nM

(p < 0.05)
MTT assay [5]

ERK1/2

Phosphorylation

(C2C12)

Increased at 100 and

1000 nM (p < 0.01)
Western Blot [5]

Myogenin Expression

(C2C12, 2 days)

Increased at 100 nM

(p < 0.01) and 1000

nM (p < 0.05)

Western Blot [5]

MyH Expression

(C2C12, 6 days)

Increased at 100 nM

(p < 0.05) and 1000

nM (p < 0.01)

Western Blot [5]

Leptin Secretion (Rat

Adipocytes)

Decreased at 1 µM (p

< 0.05)
ELISA [8]

Adiponectin Secretion

(Rat Adipocytes)

Decreased at 0.1 and

1 µM (p < 0.05)
ELISA [8]

In Vivo Preclinical Data (Rat Models)
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Parameter Dose Duration Effect Reference

Levator Ani

Muscle Weight

ED₅₀ = 0.03

mg/day
- 141.9% increase [7]

Prostate Weight
ED₅₀ = 0.12

mg/day
-

39.2% of intact

control
[7]

Muscle Mass 0.4 mg/kg/day 30 days
Increased (p <

0.01)
[5]

Bone Mineral

Density

0.04 - 4

mg/kg/day
5 weeks

Increased in

OVX rats
[1]

Plasma Half-life

(IV)
10 mg/kg - 6.0 hours [7]

Clinical Trial Data (Human Studies)
Parameter Dose Duration Effect Reference

Lean Body Mass 3 mg/day 3 months

+1.4 kg vs.

placebo (p <

0.001)

[9]

Fat Mass 3 mg/day 3 months

-0.6 kg vs.

placebo (p =

0.08)

[9]

Stair Climb

Power
3 mg/day 3 months

Increased (p =

0.005)
[9]

Lean Body Mass

(Cancer

Patients)

1 mg and 3

mg/day
16 weeks

Significant

increase
[10]

Metabolism of Ostarine
In humans, Ostarine undergoes extensive metabolism primarily through hydroxylation, ether

cleavage, dealkylation, O-glucuronidation, and sulfation.[11][12][13] Studies have identified up

to ten metabolites in urine.[12][13] The major metabolic pathways involve the formation of
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Ostarine-glucuronide and hydroxybenzonitrile-ostarine-glucuronide.[11][13] The production of

cyanophenol-sulfate has been suggested as a potential contributor to liver toxicity observed in

some cases.[12][13]

Phase I Metabolism

Phase II Metabolism

Ostarine

HydroxylationEther Cleavage Dealkylation

O-GlucuronidationSulfation

Excreted Metabolites

Click to download full resolution via product page

Caption: Major metabolic pathways of Ostarine in humans.

Analytical Methodologies
The primary application of Ostarine-d4 is as an internal standard in liquid chromatography-

tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ostarine in biological

samples such as urine and serum.[3][14][15]

Experimental Protocol: LC-MS/MS Quantification in Rat
Serum
Sample Preparation (Protein Precipitation): To a serum sample, an internal standard solution

(Ostarine-d4) is added.[15] Proteins are precipitated by the addition of a suitable organic

solvent (e.g., methanol). The mixture is vortexed and then centrifuged to pellet the precipitated

proteins. The clear supernatant is transferred to an HPLC vial for analysis.[15]
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Chromatographic and Mass Spectrometric Conditions:

LC System: A reverse-phase liquid chromatography system is used.

Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous

buffer, such as 10 mM ammonium formate (e.g., 75:25, v/v).[15]

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode is commonly employed.

Ionization: Electrospray ionization (ESI) in negative mode is often used.[15]

The specific mass transitions for Ostarine and Ostarine-d4 are monitored for selective and

sensitive detection.
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Caption: General workflow for Ostarine quantification using LC-MS/MS.
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Kinetic Isotope Effect
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a

phenomenon known as the kinetic isotope effect (KIE).[16] This is particularly relevant for

metabolic pathways where the cleavage of a carbon-deuterium bond is the rate-limiting step.

While specific studies directly comparing the pharmacokinetics of Ostarine and Ostarine-d4
are not readily available in the public domain, it is plausible that the deuteration in the phenoxy

ring could influence its metabolism, potentially leading to a slightly altered pharmacokinetic

profile.[3] However, for its application as an internal standard, where it is added directly to the

sample prior to extraction, any minor differences in in vivo metabolism are not a concern.

Conclusion
Ostarine-d4 (CAS No. 1202044-20-9) is an indispensable tool for the accurate and reliable

quantification of Ostarine in research and clinical settings. A thorough understanding of the

parent compound's mechanism of action, metabolism, and pharmacological effects, as detailed

in this guide, is essential for interpreting such analytical data. The provided protocols and

quantitative summaries serve as a valuable resource for scientists and drug development

professionals working with this selective androgen receptor modulator and its deuterated

analogue. Further research into the potential kinetic isotope effects on the pharmacokinetics of

Ostarine-d4 could provide additional insights into its metabolic fate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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